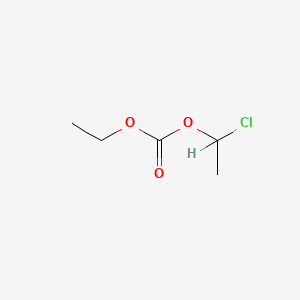

1-Chloroethyl ethyl carbonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloroethyl ethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO3/c1-3-8-5(7)9-4(2)6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRGKFXJZCTTRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60885936 | |

| Record name | Carbonic acid, 1-chloroethyl ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50893-36-2 | |

| Record name | Carbonic acid, 1-chloroethyl ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50893-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonic acid, 1-chloroethyl ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050893362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, 1-chloroethyl ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic acid, 1-chloroethyl ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloroethyl ethyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloroethyl Ethyl Carbonate: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 1-Chloroethyl ethyl carbonate (CEEC), a versatile chemical intermediate. Addressed to researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, detailed characterization, and significant applications, with a focus on the underlying scientific principles.

Introduction and Strategic Importance

This compound, with the chemical formula C₅H₉ClO₃, is a halogenated organic compound that has garnered significant interest as a reactive intermediate in organic synthesis.[1] Its structure, featuring a reactive chlorine atom and a carbonate group, makes it a valuable building block, particularly in the pharmaceutical and specialty chemical industries.[1][2] This guide aims to provide an in-depth understanding of its synthesis, characterization, and handling, underpinned by established scientific principles and practical insights.

Physicochemical Properties

Understanding the fundamental properties of this compound is crucial for its effective use and safe handling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉ClO₃ | [3] |

| Molecular Weight | 152.58 g/mol | [3] |

| CAS Number | 50893-36-2 | [3] |

| Appearance | Clear colorless to pale yellow liquid | [3] |

| Odor | Faint, characteristic ester-like/ethereal odor | [1][3] |

| Density | 1.136 - 1.22 g/cm³ at 20-25°C | [3][4] |

| Boiling Point | 159-161°C (decomposes) | [3][4] |

| Flash Point | 65°C (149°F) | [5] |

| Solubility | Miscible with common organic solvents, sparingly soluble in water | [1][3] |

| Stability | Moisture-sensitive | [3] |

Synthesis of this compound

The primary synthesis route for this compound involves the reaction of 1-chloroethyl chloroformate with ethanol.[6] This reaction is a nucleophilic acyl substitution where the ethanol acts as the nucleophile and attacks the electrophilic carbonyl carbon of the chloroformate.

Reaction Mechanism

The synthesis proceeds via a nucleophilic attack of the hydroxyl group of ethanol on the carbonyl carbon of 1-chloroethyl chloroformate. This is followed by the elimination of a chloride ion, which is scavenged by a base, typically pyridine, to drive the reaction to completion. The presence of a base is critical to neutralize the hydrochloric acid byproduct, thus preventing side reactions.[7]

Caption: Synthesis of this compound.

Experimental Protocol

The following is a representative experimental procedure for the synthesis of this compound:

-

Dissolve 2.3 g of ethanol in 50 ml of dichloromethane in a reaction flask.

-

Add 4.0 g of pyridine to the solution.

-

Cool the mixture in a dry-ice/acetone bath.

-

Slowly add 7.5 g of 1-chloroethyl chloroformate to the reaction mixture with stirring.[6][8]

-

Allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.[8]

-

Upon completion, concentrate the mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.[8]

Characterization and Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR (CDCl₃) | δ 1.3 (t, 3H), 1.7 (d, 3H), 4.2 (q, 2H), 6.4 (q, 1H)[6] |

| ¹³C NMR | Spectral data available[9] |

| IR Spectroscopy | Characteristic C=O stretching of the carbonate group. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

Analytical Workflow

Caption: Analytical workflow for characterization.

Applications in Research and Development

This compound is a key intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry.[1][10]

-

Prodrug Synthesis: It is widely used in the creation of carbamate prodrugs.[3] The 1-chloroethyl carbonate moiety can be attached to a parent drug molecule to improve its bioavailability.[7] This prodrug is then metabolized in the body to release the active pharmaceutical ingredient.[7] Carbonates are generally hydrolyzed by esterases to release the parent drugs.[11]

-

Chemical Synthesis: This compound serves as a versatile reagent in various chemical syntheses, including the production of fine chemicals and agrochemicals.[1][2] Its reactive chlorine atom allows for nucleophilic substitution reactions, enabling the introduction of the ethyl carbonate group into other molecules.[12]

Safety and Handling

This compound is a combustible liquid and may cause irritation to the skin, eyes, and respiratory tract.[1][5] Proper personal protective equipment, including chemical splash goggles, appropriate gloves, and protective clothing, should be worn when handling this chemical.[5]

-

Handling: Work in a well-ventilated area and avoid breathing vapors.[5][13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible substances such as strong bases.[1][5][13] Long-term storage at 2-8°C under an inert atmosphere is recommended.[3]

-

First Aid: In case of contact with eyes or skin, flush with plenty of water for at least 15 minutes.[5] If inhaled, move to fresh air.[5] Seek medical attention if irritation persists or if ingested.[5]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical industry. A thorough understanding of its synthesis, characterization, and safe handling is paramount for its effective and responsible use in research and development. The methodologies and data presented in this guide provide a solid foundation for scientists and professionals working with this important compound.

References

-

DC Fine Chemicals. (n.d.). This compound (CAS 50893-36-2): Technical Overview & Industrial Applications. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

Anshul Specialty Molecules. (n.d.). 1-Chloroethyl Isopropyl Carbonate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 2). Exploring the Versatility of this compound in Various Industries. Retrieved from [Link]

-

ChemBK. (2024, April 9). Ethyl-(1-chloroethyl)-carbonate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloroethyl ethyl carbonate. Retrieved from [Link]

- Ghosh, A., & Brindisi, M. (2015). Carbonate and Carbamate Prodrugs. In Prodrugs: Challenges and Rewards (pp. 341-377). Springer.

- Dittert, L. W., et al. (1968). Carbonate and carbamate prodrugs of acetylsalicylic acid. Journal of Pharmaceutical Sciences, 57(5), 774-780.

- Binderup, E., et al. (2005). Development of a water-soluble prodrug of the anticancer agent CHS828. Bioorganic & Medicinal Chemistry, 13(5), 1691-1699.

- Karaman, R. (2013). Prodrugs of acidic drugs.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 1-Chloroethyl Isopropyl Carbonate [anshulchemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. prepchem.com [prepchem.com]

- 7. 1-Chloroethyl Cyclohexyl Carbonate | 99464-83-2 | Benchchem [benchchem.com]

- 8. Synthesis routes of 1-Chloroethyl Isopropyl Carbonate [benchchem.com]

- 9. 2-Chloroethyl ethyl carbonate | C5H9ClO3 | CID 12238111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Carbonate and Carbamate Prodrugs [ebrary.net]

- 12. framochem.com [framochem.com]

- 13. aksci.com [aksci.com]

An In-depth Technical Guide to the Mechanism of Action of 1-Chloroethyl Ethyl Carbonate in Organic Reactions

This guide provides a comprehensive examination of 1-Chloroethyl ethyl carbonate (CEEC), a versatile reagent in modern organic synthesis. We will delve into its core reactivity, explore its mechanistic pathways in various transformations, and provide practical, field-proven protocols for its application. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique chemical properties of this compound.

Introduction to this compound (CEEC)

This compound, with the CAS Number 50893-36-2, is a halogenated organic compound derived from carbonic acid.[1][2] Structurally, it features a reactive 1-chloroethyl group attached to an ethyl carbonate moiety. This unique arrangement confers a dual reactivity profile, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][3]

Physicochemical Properties of CEEC

| Property | Value | Source |

| Molecular Formula | C₅H₉ClO₃ | [2] |

| Molecular Weight | 152.58 g/mol | [2] |

| Appearance | Clear colorless to pale yellow liquid | [2] |

| Boiling Point | 159-161°C (lit.) | [4] |

| Density | 1.136 g/mL at 20°C (lit.) | [4] |

| Solubility | Soluble in common organic solvents; sparingly soluble in water | [1][5] |

| Synonyms | CEEC, Carbonic acid 1-chloroethyl ethyl ester | [2][6] |

Core Reactivity and Mechanistic Principles

The synthetic utility of CEEC stems from two primary reactive sites within its structure:

-

The α-Carbon: The carbon atom bonded to the chlorine atom is highly electrophilic. The chlorine atom is an excellent leaving group, making this site susceptible to nucleophilic substitution reactions (SN1 or SN2). This is the predominant pathway for most of its applications.

-

The Carbonyl Carbon: The carbonate carbonyl group is also electrophilic, but its reactivity is attenuated by resonance donation from the two adjacent oxygen atoms. It is therefore less reactive than analogous acyl chlorides (like 1-chloroethyl chloroformate) but can still be targeted by strong nucleophiles under certain conditions.

The presence of the 1-chloroethyl group is key. It allows CEEC to function as a masked acetaldehyde equivalent or, more commonly, as a specialized electrophile for introducing the 1-(ethoxycarbonyloxy)ethyl group onto nucleophiles.

Mechanism of Action in Key Synthetic Transformations

CEEC is most prominently used as a reagent for the protection of functional groups, particularly alcohols, and as a versatile intermediate in pharmaceutical synthesis.

Protection of Alcohols and Phenols

A primary application of CEEC is in the protection of hydroxyl groups.[7] Protecting groups are essential tools in multi-step synthesis, temporarily masking a reactive functional group to prevent it from interfering with reactions elsewhere in the molecule.[8][9] The 1-(ethoxycarbonyloxy)ethyl group installed by CEEC serves this purpose effectively.

Mechanism of Protection:

The protection of an alcohol or phenol with CEEC typically proceeds via a nucleophilic substitution mechanism, most often SN2. The reaction requires a non-nucleophilic base, such as pyridine or a hindered amine, to deprotonate the hydroxyl group, increasing its nucleophilicity.

-

Activation: The base (B:) deprotonates the alcohol (R-OH) to form a more potent nucleophile, the alkoxide (R-O⁻).

-

Nucleophilic Attack: The alkoxide attacks the electrophilic α-carbon of CEEC, displacing the chloride leaving group in a concerted fashion.

-

Formation of Protected Alcohol: This results in the formation of a mixed carbonate, with the alcohol now protected as a 1-(ethoxycarbonyloxy)ethyl ether.

Caption: Figure 1: Mechanism for Alcohol Protection using CEEC.

Mechanism of Deprotection:

The resulting protecting group is an acetal-like carbonate, which is stable to basic conditions but can be readily cleaved under mild acidic conditions. This orthogonality is a key advantage.[7] The deprotection regenerates the alcohol, along with acetaldehyde, carbon dioxide, and ethanol as byproducts, which are typically volatile and easily removed.

Reactions with Amines

While the more reactive 1-chloroethyl chloroformate is widely used for the N-dealkylation of tertiary amines,[10][11][12] this compound can react with primary and secondary amines to form carbamate-like structures. This reaction is mechanistically similar to alcohol protection.

Mechanism:

-

Nucleophilic Attack: The lone pair of the amine nitrogen (a potent nucleophile) directly attacks the electrophilic α-carbon of CEEC.

-

Chloride Displacement: The chloride ion is displaced, forming an ammonium salt intermediate.

-

Deprotonation: A mild base or another equivalent of the starting amine removes a proton from the nitrogen, yielding the neutral N-[1-(ethoxycarbonyloxy)ethyl]amine product.

This transformation can serve as a method for amine protection, as the resulting product has significantly different reactivity compared to the parent amine.[8]

Caption: Figure 2: Reaction of CEEC with a Primary Amine.

Experimental Protocol: Protection of a Primary Alcohol

This section provides a representative, field-tested protocol for the protection of a primary alcohol using CEEC. This procedure is adapted from analogous syntheses of related carbonates.[13]

Objective: To synthesize 1-(ethoxycarbonyloxy)ethyl benzyl ether from benzyl alcohol.

Materials:

-

Benzyl alcohol (1.0 eq)

-

This compound (CEEC) (1.2 eq)

-

Pyridine (1.5 eq), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add benzyl alcohol (1.0 eq) and anhydrous dichloromethane.

-

Cooling: Cool the solution to 0°C in an ice-water bath.

-

Base Addition: Add anhydrous pyridine (1.5 eq) to the stirred solution.

-

CEEC Addition: Add a solution of this compound (1.2 eq) in anhydrous DCM dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the mixture back to 0°C and slowly quench by adding deionized water.

-

Work-up: Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

-

Dry the separated organic layer over anhydrous MgSO₄.

-

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure product.

Causality and Insights:

-

Anhydrous Conditions: CEEC is moisture-sensitive, and water can compete as a nucleophile, leading to hydrolysis.[2] Anhydrous conditions are crucial for high yields.

-

Pyridine as Base: Pyridine acts as a non-nucleophilic base to deprotonate the alcohol and also as a scavenger for the HCl byproduct generated during the reaction.

-

Controlled Addition at 0°C: This minimizes potential side reactions and controls the exothermicity of the reaction.

-

Aqueous Work-up: The washing steps are critical to remove the pyridine catalyst (as its hydrochloride salt) and any unreacted starting materials or water-soluble byproducts.

Conclusion

This compound is a highly effective and strategic reagent in organic synthesis. Its primary mechanism of action involves nucleophilic substitution at the α-chloro position, enabling the efficient protection of alcohols and the functionalization of amines. The stability of the resulting carbonate under basic conditions, coupled with its facile cleavage under mild acid, provides a valuable orthogonal protecting group strategy. Understanding its core reactivity and mechanistic pathways allows chemists to deploy it with precision in the synthesis of complex molecules, particularly within the pharmaceutical and drug development sectors.

References

-

Leveraging 1-Chloroethyl Chloroformate for Efficient Amine Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

1-Chloroethyl methyl carbonate - MySkinRecipes . MySkinRecipes. Available at: [Link]

-

This compound (CAS 50893-36-2): Technical Overview & Industrial Applications . ANGENE INTERNATIONAL LIMITED. Available at: [Link]

-

1-Chloroethyl chloroformate - Wikipedia . Wikipedia. Available at: [Link]

-

Protecting Groups - K. C. Nicolaou et al. Angew. Chem. Int. Ed. Available at: [Link]

-

Carbonates - Science of Synthesis . Thieme. Available at: [Link]

-

Protection of Amine by Carbamate - SynArchive . SynArchive. Available at: [Link]

-

Exploring the Versatility of this compound in Various Industries . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Ethyl-(1-chloroethyl)-carbonate - ChemBK . ChemBK. Available at: [Link]

-

Protective Groups - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

-

Synthesis of 1,3-dialkylurea from ethylene carbonate and amine using calcium oxide . ResearchGate. Available at: [Link]

-

Reaction of various amines with ethylene carbonate in the presence of Cs2CO3 . ResearchGate. Available at: [Link]

-

This compound - LabSolutions . LabSolutions. Available at: [Link]

-

Protection and deprotection - Willingdon College, Sangli . Willingdon College. Available at: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. framochem.com [framochem.com]

- 6. This compound | 50893-36-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. 1-Chloroethyl methyl carbonate [myskinrecipes.com]

- 8. Protective Groups [organic-chemistry.org]

- 9. willingdoncollege.ac.in [willingdoncollege.ac.in]

- 10. nbinno.com [nbinno.com]

- 11. 1-Chloroethyl chloroformate - Wikipedia [en.wikipedia.org]

- 12. 1-Chloroethyl chloroformate | 50893-53-3 [chemicalbook.com]

- 13. 1-Chloroethyl cyclohexyl carbonate synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 1-Chloroethyl Ethyl Carbonate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloroethyl ethyl carbonate (CEEC) is a halogenated organic compound that has emerged as a versatile reagent and intermediate in modern organic synthesis.[1][2] With the chemical formula C₅H₉ClO₃, this derivative of carbonic acid is particularly noted for its utility in the pharmaceutical industry as a key component in the design of prodrugs and as a protecting group for various functional groups.[2][3] Its unique reactivity, stemming from the presence of both a carbonate functional group and a reactive chloroethyl moiety, allows for a range of chemical transformations under controlled conditions. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and handling, an exploration of its reactivity, and its applications in drug development and other areas of chemical synthesis.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid with a faint, ester-like odor.[1][3] It is soluble in common organic solvents but has limited solubility in water.[2] The compound is known to be moisture-sensitive, necessitating storage under an inert atmosphere to prevent degradation.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 50893-36-2 | [3][4] |

| Molecular Formula | C₅H₉ClO₃ | [3][4] |

| Molecular Weight | 152.58 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Odor | Faint, ester-like | [1][3] |

| Density | 1.136 g/mL at 20 °C | [4] |

| Boiling Point | 159-161 °C (decomposes) | [3][4] |

| Refractive Index (n²⁰/D) | 1.413 | [4] |

| Flash Point | 65 °C | [4] |

| Solubility | Soluble in organic solvents, sparingly soluble in water | [2] |

| Stability | Moisture-sensitive | [3] |

Spectral Data for Structural Elucidation

The structural confirmation of this compound is achieved through various spectroscopic techniques. Below is a summary of the expected spectral characteristics.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the ethyl and chloroethyl groups.

-

Ethyl group: A triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene protons (-O-CH₂-).

-

1-Chloroethyl group: A doublet for the methyl protons (-CH(Cl)CH₃) and a quartet for the methine proton (-CH(Cl)CH₃).

¹³C NMR Spectroscopy

The carbon NMR spectrum provides further confirmation of the carbon framework.[1] Expected chemical shifts in CDCl₃ are:

-

Carbonyl carbon (C=O): In the region typical for carbonates.

-

Ethyl group: Two distinct signals for the methylene (-O-CH₂) and methyl (CH₃) carbons.

-

1-Chloroethyl group: Signals for the methine (-CH(Cl)) and methyl (CH₃) carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands indicative of its functional groups.[2]

-

C=O stretch: A strong, sharp peak characteristic of the carbonate carbonyl group, typically appearing around 1750 cm⁻¹.[5]

-

C-O stretch: Strong bands associated with the C-O single bonds of the carbonate and ether linkages.

-

C-Cl stretch: A band in the fingerprint region corresponding to the carbon-chlorine bond.

Mass Spectrometry

Mass spectrometry of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is influenced by the presence of the chlorine atom, which will exhibit a characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio. Key fragmentation pathways would likely involve the loss of the chlorine atom, the ethoxy group, or cleavage of the carbonate linkage.[6]

Synthesis of this compound

This compound is typically synthesized from the reaction of 1-chloroethyl chloroformate with ethanol.[1] The reaction is generally carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Chloroethyl chloroformate

-

Ethanol

-

Pyridine

-

Dichloromethane (anhydrous)

-

Water

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethanol (1.0 equivalent) in anhydrous dichloromethane.

-

Add pyridine (1.1 equivalents) to the solution and cool the mixture in an ice bath.

-

Slowly add 1-chloroethyl chloroformate (1.0 equivalent) dropwise to the cooled solution while stirring. Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation to yield a colorless to pale yellow liquid.

Diagram: Synthesis of this compound

Caption: Synthesis of this compound from ethanol and 1-chloroethyl chloroformate.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom attached to the chlorine. This makes it susceptible to nucleophilic substitution reactions. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the nature of the nucleophile, the solvent, and the reaction conditions.

Reaction with Nucleophiles

This compound readily reacts with a variety of nucleophiles, including amines, alcohols, and thiols. These reactions typically result in the displacement of the chloride ion and the formation of a new bond between the nucleophile and the ethyl carbonate moiety.

-

Reaction with Amines: Amines react with this compound to form the corresponding N-(1-ethoxycarbonyloxy)ethyl derivatives. This reaction is fundamental to its use as a protecting group for amines and in the formation of carbamate-based prodrugs.

-

Reaction with Alcohols: In the presence of a suitable base, alcohols can displace the chloride to form acetal-like structures.

-

Hydrolysis: Due to its moisture sensitivity, this compound can undergo hydrolysis to produce acetaldehyde, ethanol, and carbon dioxide.

Diagram: General Reactivity of this compound

Caption: Nucleophilic substitution reactions of this compound.

Applications in Drug Development

A significant application of this compound is in the field of drug development, primarily in the formation of prodrugs. A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form within the body.

1-Chloroethyl Carbonate as a Prodrug Moiety

The this compound moiety can be attached to a drug molecule containing a suitable functional group (e.g., an amine, hydroxyl, or carboxyl group) to create a prodrug. The purpose of this modification can be to:

-

Enhance solubility and bioavailability: By masking polar functional groups, the lipophilicity of the drug can be increased, leading to better absorption.

-

Improve stability: The prodrug may be more stable than the parent drug under certain conditions.

-

Achieve targeted drug delivery: The cleavage of the prodrug to release the active drug can be designed to occur at a specific site in the body.

Mechanism of Prodrug Activation

The release of the active drug from a 1-chloroethyl carbonate prodrug is typically initiated by enzymatic or chemical cleavage. In the physiological environment, esterases can hydrolyze the carbonate linkage. This initial cleavage is often followed by a spontaneous cascade reaction that liberates the active drug, acetaldehyde, and carbon dioxide.

Diagram: Prodrug Activation Mechanism

Caption: General mechanism for the release of an active drug from a 1-chloroethyl carbonate prodrug.

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[2] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. As it is moisture-sensitive, it should be stored in a tightly sealed container under an inert atmosphere and in a cool, dry place.[3] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis with significant applications in drug development. Its well-defined physical and chemical properties, coupled with its predictable reactivity, make it a useful tool for medicinal chemists and process development scientists. A thorough understanding of its synthesis, handling, and reaction mechanisms is crucial for its effective and safe utilization in the laboratory and in the production of advanced pharmaceutical intermediates.

References

A Technical Guide to 1-Chloroethyl Ethyl Carbonate (CeeC) as a Protecting Group for Amines

Abstract

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic protection and deprotection of functional groups is paramount.[1][2][3] Amines, being nucleophilic and basic, are especially prone to undesired side reactions, necessitating their temporary masking.[4][5] This guide provides an in-depth examination of 1-chloroethyl ethyl carbonate (CeeC), a valuable reagent for the protection of primary and secondary amines. We will explore the causality behind its application, from the fundamental mechanism of carbamate formation to its defining feature: a remarkably mild, two-stage deprotection protocol. This unique cleavage pathway, proceeding under neutral solvolytic conditions, establishes CeeC as an important tool for orthogonal synthesis strategies, offering a distinct advantage over traditional acid-labile, base-labile, or hydrogenolysis-sensitive protecting groups. Detailed experimental protocols, mechanistic diagrams, and a comparative analysis are presented to equip the modern chemist with the knowledge to effectively implement this methodology.

Introduction: The Imperative for Orthogonal Amine Protection

The synthesis of complex molecules requires a carefully orchestrated sequence of reactions. A significant challenge arises when a molecule contains multiple reactive sites, such as the amine functional group.[5] Protecting groups are temporary modifications that mask a functional group's reactivity, allowing transformations to occur elsewhere in the molecule.[3][6] An ideal protecting group strategy hinges on several key properties: ease of installation, stability to a wide range of reaction conditions, and, crucially, selective removal in high yield without affecting other parts of the molecule.[1][7]

The concept of "orthogonality" is central to modern synthetic strategy.[2][8] An orthogonal set of protecting groups consists of groups that can be removed under distinct conditions, allowing for the selective deprotection of one functional group in the presence of others.[9][10] The most common amine protecting groups—such as the acid-labile tert-butoxycarbonyl (Boc), the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc), and the hydrogenolysis-labile benzyloxycarbonyl (Cbz)—form the bedrock of this approach, particularly in peptide synthesis.[7][11][12]

However, the increasing complexity of drug candidates and natural product targets demands an expanded toolkit of protecting groups with unique cleavage conditions. This guide focuses on this compound (CeeC), a reagent that forms a carbamate linkage and is cleaved under exceptionally mild, neutral conditions, thereby offering a valuable orthogonal strategy.

The Reagent: this compound (CeeC)

This compound is a halogenated organic compound, appearing as a colorless to pale yellow liquid.[13][14] Its utility as a protecting group reagent stems from the reactivity of the α-chloroethyl moiety.[15]

Physicochemical Properties

A summary of the key properties of CeeC is provided below for easy reference.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [14] |

| Synonyms | CeeC, Ethyl 1-chloroethyl carbonate | [14] |

| CAS Number | 50893-36-2 | [14][16] |

| Molecular Formula | C₅H₉ClO₃ | [14] |

| Molecular Weight | 152.58 g/mol | [14] |

| Appearance | Colorless to pale yellow liquid | [13][14] |

| Boiling Point | 159-161 °C | [16] |

| Density | ~1.136 g/cm³ at 20°C | [16] |

| Solubility | Soluble in common organic solvents | [13][15] |

| Stability | Moisture sensitive; store under inert atmosphere | [14][16] |

Synthesis of the Reagent

CeeC is typically prepared by the reaction of 1-chloroethyl chloroformate with ethanol in the presence of a base like pyridine to neutralize the hydrogen chloride byproduct.[17] This straightforward synthesis makes the reagent accessible for laboratory use.

The CeeC Protection-Deprotection System

The CeeC group functions as a "two-stage" protecting group. It is installed in a standard acylation reaction but is removed via a unique, mild solvolysis-fragmentation cascade.

Mechanism of Protection

Primary and secondary amines react with this compound via nucleophilic acyl substitution to form the corresponding N-(1-chloroethyl)ethoxycarbonyl amine, or CeeC-carbamate. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) and requires a non-nucleophilic base, such as pyridine or a proton sponge, to scavenge the HCl generated during the reaction.[17][18]

The resulting carbamate is a stable, protected form of the amine, resistant to a variety of reaction conditions.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. labinsights.nl [labinsights.nl]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Protective Groups [organic-chemistry.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fiveable.me [fiveable.me]

- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Page loading... [guidechem.com]

- 14. nbinno.com [nbinno.com]

- 15. framochem.com [framochem.com]

- 16. chembk.com [chembk.com]

- 17. prepchem.com [prepchem.com]

- 18. synarchive.com [synarchive.com]

Spectroscopic Data of 1-Chloroethyl Ethyl Carbonate: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1-Chloroethyl ethyl carbonate (CEEC), a key intermediate in pharmaceutical and fine chemical synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not just presenting the data, but on the rationale behind the data acquisition and the expert interpretation of the spectral features.

Introduction to this compound

This compound, with the chemical formula C₅H₉ClO₃ and a molecular weight of 152.58 g/mol , is a colorless to pale yellow liquid.[2] It is a halogenated organic compound and a derivative of carbonic acid.[1] This compound is primarily used as a reactive intermediate in various synthetic processes, particularly in the pharmaceutical industry.[1] Given its role in the synthesis of active pharmaceutical ingredients, a thorough understanding of its spectroscopic signature is crucial for quality control, reaction monitoring, and regulatory compliance.

| Property | Value |

| CAS Number | 50893-36-2[3] |

| Molecular Formula | C₅H₉ClO₃[4] |

| Molecular Weight | 152.58 g/mol [4] |

| Appearance | Colorless to light yellow clear liquid[3] |

| Boiling Point | 159-161 °C[4] |

| Density | 1.136 g/mL at 20 °C[4] |

| Refractive Index | n20/D 1.413[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A dilute solution of this compound (approximately 5-10 mg) is prepared in deuterated chloroform (CDCl₃, 0.5-0.7 mL). CDCl₃ is chosen for its excellent solubilizing properties for this compound and its distinct single residual peak that does not interfere with the analyte signals. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.

Instrumentation: The spectra are acquired on a 400 MHz NMR spectrometer.[1] A higher field strength instrument is chosen to achieve better signal dispersion and resolution, which is particularly useful for resolving coupling patterns.

¹H NMR Acquisition:

-

The prepared sample is placed in a 5 mm NMR tube.

-

The spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.

-

A standard one-pulse ¹H NMR experiment is performed.

-

Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.

-

The acquired data is Fourier transformed, phase-corrected, and baseline-corrected.

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR experiment (e.g., zgpg30) is performed on the same sample.

-

A larger number of scans (typically 128 to 1024) are required due to the lower natural abundance of the ¹³C isotope.

-

The data is processed similarly to the ¹H NMR data.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by three distinct signals, consistent with the three different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.35 | Triplet | 3H | -O-CH₂-CH₃ |

| 1.85 | Doublet | 3H | -CH(Cl)-CH₃ |

| 4.25 | Quartet | 2H | -O-CH₂ -CH₃ |

| 6.45 | Quartet | 1H | -CH (Cl)-CH₃ |

Interpretation:

-

The triplet at 1.35 ppm corresponds to the methyl protons of the ethyl group. The triplet multiplicity arises from the coupling with the adjacent two methylene protons (n+1 rule, 2+1=3).

-

The doublet at 1.85 ppm is assigned to the methyl protons adjacent to the chlorine-bearing methine group. The doublet multiplicity is due to coupling with the single methine proton (1+1=2).

-

The quartet at 4.25 ppm is characteristic of the methylene protons of the ethyl group. The quartet multiplicity is a result of coupling with the three adjacent methyl protons (3+1=4). The downfield shift compared to a typical alkane is due to the deshielding effect of the adjacent oxygen atom.

-

The quartet at 6.45 ppm corresponds to the methine proton attached to both the chlorine atom and the carbonate oxygen. This proton is significantly deshielded due to the electronegativity of both adjacent atoms, resulting in a large downfield chemical shift. The quartet multiplicity arises from coupling to the adjacent three methyl protons (3+1=4).

Caption: Molecular structure of this compound.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum shows five distinct signals, corresponding to the five carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 14.1 | -O-CH₂-CH₃ |

| 25.8 | -CH(Cl)-CH₃ |

| 65.2 | -O-CH₂ -CH₃ |

| 85.1 | -C H(Cl)-CH₃ |

| 152.3 | C =O |

Interpretation:

-

The signal at 14.1 ppm is assigned to the methyl carbon of the ethyl group, which is the most upfield signal as it is the least deshielded.

-

The signal at 25.8 ppm corresponds to the methyl carbon adjacent to the chloro-methine group.

-

The methylene carbon of the ethyl group appears at 65.2 ppm , shifted downfield due to the attached oxygen atom.

-

The methine carbon, bonded to both chlorine and oxygen, is significantly deshielded and appears at 85.1 ppm .

-

The carbonyl carbon of the carbonate group is the most deshielded carbon and appears furthest downfield at 152.3 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy

Sample Preparation: A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film. Salt plates are used as they are transparent to infrared radiation in the typical analysis range.

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

-

A background spectrum of the empty salt plates is recorded.

-

The sample is applied to the plates, and the sample spectrum is recorded.

-

The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

-

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

IR Spectral Data and Interpretation

The IR spectrum of this compound displays characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980-2900 | Medium-Strong | C-H stretching (alkane) |

| 1745 | Strong | C=O stretching (carbonate) |

| 1260 | Strong | C-O stretching (ester-like) |

| 780 | Medium-Strong | C-Cl stretching |

Interpretation:

-

The absorptions in the 2980-2900 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the ethyl and chloroethyl groups.

-

The very strong and sharp absorption band at 1745 cm⁻¹ is highly characteristic of the C=O stretching vibration of the carbonate functional group. This is one of the most prominent features in the spectrum.

-

The strong absorption at 1260 cm⁻¹ is attributed to the asymmetric C-O stretching vibrations of the carbonate ester linkage.

-

The band at 780 cm⁻¹ is in the region expected for the C-Cl stretching vibration.

Caption: Experimental workflow for obtaining an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is typically used for the analysis of small, volatile molecules like this compound.

Data Acquisition:

-

A small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecule to ionize and fragment.

-

The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole).

-

A detector measures the abundance of ions at each mass-to-charge ratio.

Mass Spectral Data and Interpretation

The mass spectrum of this compound will show a molecular ion peak and several fragment ion peaks. Due to the presence of chlorine, the molecular ion peak and any chlorine-containing fragment peaks will exhibit a characteristic isotopic pattern (³⁵Cl to ³⁷Cl ratio of approximately 3:1).

Expected Key Fragments:

| m/z | Ion Structure | Interpretation |

| 152/154 | [C₅H₉ClO₃]⁺ | Molecular ion (M⁺) with ³⁵Cl and ³⁷Cl isotopes |

| 117 | [C₄H₆O₃]⁺ | Loss of Cl |

| 107 | [C₂H₄ClO]⁺ | Fragment from cleavage of the carbonate |

| 89 | [C₂H₄O₃]⁺ | Fragment from cleavage |

| 63/65 | [C₂H₄Cl]⁺ | Chloroethyl fragment |

| 45 | [C₂H₅O]⁺ | Ethoxy fragment |

| 29 | [C₂H₅]⁺ | Ethyl fragment |

Interpretation:

-

The molecular ion peak (M⁺) is expected at m/z 152 (for the ³⁵Cl isotope) and m/z 154 (for the ³⁷Cl isotope) in a roughly 3:1 intensity ratio, confirming the molecular weight and the presence of one chlorine atom.

-

Fragmentation can occur at various points in the molecule. Common fragmentation pathways would include the loss of a chlorine radical, cleavage of the C-O bonds of the carbonate, and cleavage of the C-C bonds.

-

The presence of peaks at m/z 63 and 65 would strongly suggest the presence of a chloroethyl fragment.

-

The peak at m/z 45 would be indicative of an ethoxy fragment, and the peak at m/z 29 would correspond to an ethyl fragment.

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provides a definitive and comprehensive characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity of the atoms in the molecule, while the IR spectrum identifies the key functional groups. Mass spectrometry confirms the molecular weight and provides insight into the molecule's fragmentation patterns. This detailed spectroscopic guide serves as a valuable resource for scientists and researchers working with this important chemical intermediate, ensuring its correct identification and quality assessment in research and manufacturing settings.

References

-

ChemWhat. This compound CAS#: 50893-36-2. [Link]

-

PubChem. 1-Chloroethyl chloroformate. [Link]

-

PubChem. 2-Chloroethyl ethyl carbonate. [Link]

-

NIST WebBook. 1-chloroethyl ethyl ether. [Link]

-

NIST WebBook. 2-Chloroethyl ethyl sulfide. [Link]

-

Fisher Scientific. This compound 98.0+%, TCI America™. [Link]

-

ChemBK. Ethyl-(1-chloroethyl)-carbonate. [Link]

Sources

thermal stability and decomposition of 1-Chloroethyl ethyl carbonate

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1-Chloroethyl Ethyl Carbonate

Abstract

This compound (CEEC) is a critical reactive intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of its thermal stability is paramount for ensuring safe handling, storage, and optimizing its use in chemical processes. This technical guide provides a comprehensive analysis of the thermal decomposition of CEEC. It outlines the theoretical framework for its degradation, proposes a primary decomposition pathway, and details the experimental methodologies, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), required for its characterization. By integrating theoretical principles with practical, field-proven analytical protocols, this guide serves as an essential resource for researchers, scientists, and process chemists working with this versatile compound.

Introduction and Physicochemical Profile

This compound, also known as CEEC or carbonic acid 1-chloroethyl ethyl ester, is a halogenated organic carbonate.[1][2] It presents as a clear, colorless to pale yellow liquid and is utilized as a key building block in multi-step organic syntheses.[1][2] The compound's structure, featuring both a reactive chlorine atom and a carbonate ester functional group, contributes to its utility but also dictates its thermal liability. The presence of the α-chloro ether moiety suggests a predisposition to decomposition under thermal stress, making a detailed stability assessment non-negotiable for process safety and product purity.

The inherent reactivity necessitates careful storage and handling, typically at refrigerated temperatures (2-8°C) under an inert atmosphere, as the compound is sensitive to moisture.[2][3] Understanding the temperature at which decomposition begins, the rate of decomposition, and the nature of the resulting products is crucial for preventing runaway reactions and ensuring the integrity of synthetic pathways.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 50893-36-2 | [1][2] |

| Molecular Formula | C₅H₉ClO₃ | [1][2] |

| Molecular Weight | 152.58 g/mol | [2] |

| Appearance | Clear colorless to pale yellow liquid | [2] |

| Boiling Point | 159-161°C (literature); 192-195°C (decomposes) | [2][3] |

| Density | ~1.136 g/cm³ at 20°C | [3] |

| Solubility | Miscible with common organic solvents; insoluble in water | [1][2] |

| Stability | Moisture-sensitive | [2][3] |

Theoretical Framework of Thermal Decomposition

The thermal decomposition of organic carbonates and chloroalkanes is governed by well-established chemical principles. Carbonates can decompose via decarboxylation, while chloroalkanes often undergo dehydrochlorination. Given its hybrid structure, the decomposition of CEEC is likely to proceed through a pathway involving the elimination of hydrogen chloride (HCl), a common degradation route for α-chloro ethers.

This proposed primary pathway involves a six-membered ring transition state, leading to the formation of ethyl vinyl carbonate and HCl. This is an intramolecular elimination reaction (Ei). The resulting ethyl vinyl carbonate is itself potentially unstable and may undergo further decomposition at higher temperatures, potentially leading to decarboxylation and the formation of ethanol and other byproducts. The initial decomposition is likely the rate-limiting step and the primary event of concern for process safety.

Caption: Proposed primary thermal decomposition pathway for CEEC.

Experimental Workflow for Thermal Stability Analysis

A robust evaluation of thermal stability requires complementary analytical techniques that measure distinct physical properties as a function of temperature. The combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive picture of decomposition, detailing both mass loss and associated energetic changes.[4][5][6]

Caption: Experimental workflow for comprehensive thermal stability assessment.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] It is the definitive technique for identifying the temperature at which decomposition begins (onset temperature) and quantifying the mass lost during degradation.

Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Tare a ceramic or aluminum TGA pan. Dispense 5-10 mg of this compound into the pan.

-

Atmosphere Control: Place the sample in the TGA furnace. Purge the system with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative side reactions.[5][6]

-

Thermal Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 300°C at a linear heating rate of 10°C/min. The heating rate influences the observed decomposition temperature, with faster rates shifting it higher.[4][5] A 10°C/min rate provides a good balance between resolution and experimental time.

-

-

Data Acquisition: Record the sample mass, temperature, and time throughout the experiment. Plot the mass (%) versus temperature (TGA curve) and the first derivative of mass loss versus temperature (DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

Table 2: Representative TGA/DTG Data for CEEC Decomposition

| Temperature Range (°C) | Event | Mass Loss (%) | DTG Peak (°C) | Interpretation |

| 30 - ~140 | No significant mass loss | < 0.5% | - | Sample is thermally stable |

| ~140 - 200 | Primary Decomposition | ~47.5% | ~175 | Onset of decomposition. The mass loss corresponds closely to the theoretical loss of HCl (23.9%) and CO₂ (28.8%), suggesting a multi-step or concerted decomposition. |

| > 200 | - | - | - | Continued decomposition/volatilization of products |

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[7][8] It identifies whether a thermal event is endothermic (absorbs heat, e.g., melting) or exothermic (releases heat, e.g., decomposition). An exothermic decomposition is a significant safety concern as it can self-accelerate, leading to a thermal runaway.

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium.

-

Sample Preparation: Dispense 2-5 mg of this compound into a hermetically sealed aluminum pan. A sealed pan is crucial to contain any volatile decomposition products and prevent evaporation before decomposition.

-

Reference: Use an empty, hermetically sealed aluminum pan as the reference.

-

Atmosphere Control: Maintain an inert nitrogen atmosphere within the DSC cell (e.g., 50 mL/min).

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 300°C at a heating rate of 10°C/min, mirroring the TGA experiment for direct comparison.

-

-

Data Acquisition: Record the differential heat flow versus temperature.

Table 3: Representative DSC Data for CEEC Thermal Events

| Temperature Range (°C) | Event | Peak Type | Enthalpy (ΔH) | Interpretation |

| ~145 - 210 | Decomposition | Exothermic | > 500 J/g | The sharp exothermic peak indicates a significant release of energy during decomposition. The onset temperature aligns with the mass loss observed in TGA. An energy release of this magnitude flags the material as having high decomposition energy, requiring strict temperature control in handling and processing.[9] |

Conclusions and Safety Recommendations

The thermal analysis of this compound reveals that it is a thermally labile compound with a significant exothermic decomposition event commencing at approximately 140-145°C. The combination of TGA and DSC provides a clear and self-validating picture of its thermal behavior.

Key Findings:

-

Onset of Decomposition: Thermal decomposition begins around 140°C, as evidenced by both mass loss (TGA) and a strong exothermic event (DSC).

-

Decomposition Hazard: The decomposition is highly exothermic, indicating a potential for thermal runaway if the material is heated uncontrollably.

-

Decomposition Products: The likely initial decomposition products are ethyl vinyl carbonate and corrosive hydrogen chloride gas.

Recommendations for Researchers and Drug Development Professionals:

-

Storage: Store this compound under an inert atmosphere at recommended refrigerated temperatures (2-8°C) to minimize degradation.[2]

-

Process Temperature: All processes involving CEEC should be maintained well below the determined onset temperature of decomposition. A maximum process temperature of 80°C is advisable to provide a sufficient safety margin.

-

Atmosphere: Use in an inert atmosphere (e.g., nitrogen, argon) to prevent unwanted side reactions and handle the evolution of corrosive HCl gas with appropriate ventilation and scrubbing systems.

-

Material Compatibility: Avoid contact with strong bases, nucleophiles, and moisture, which can catalyze decomposition even at lower temperatures.[1]

-

Scale-Up Caution: The high exothermic potential requires extreme caution during process scale-up. A thorough process safety review, including reaction calorimetry, is essential before moving to pilot or manufacturing scale.

References

-

Pillot, D., et al. (2014). Carbonates thermal decomposition kinetics and their implications in using Rock-Eval® analysis for carbonates identification and quantification. Science and Technology for Energy Transition (STET). [Link]

-

Liu, Y., et al. (2023). Thermal Decomposition of Calcium Carbonate at Multiple Heating Rates in Different Atmospheres Using the Techniques of TG, DTG, and DSC. MDPI. [Link]

-

Samaila, K., et al. (2021). An Experimental Study of the Decomposition and Carbonation of Magnesium Carbonate for Medium Temperature Thermochemical Energy Storage. Semantic Scholar. [Link]

-

ChemBK. (2024). Ethyl-(1-chloroethyl)-carbonate. Retrieved from ChemBK website. [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from Wikipedia website. [Link]

-

Chemistry LibreTexts. (2023). Differential Scanning Calorimetry. Retrieved from Chemistry LibreTexts website. [Link]

-

Maule, I., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. IRIS. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. Carbonates thermal decomposition kinetics and their implications in using Rock-Eval® analysis for carbonates identification and quantification | Science and Technology for Energy Transition (STET) [stet-review.org]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry [pubblicazioni.unicam.it]

discovery and historical development of 1-Chloroethyl ethyl carbonate

An In-depth Technical Guide to the Discovery and Historical Development of 1-Chloroethyl Ethyl Carbonate

Abstract

This compound (CEEC), a halogenated organic compound, has emerged from relative obscurity in specialty chemical research to become a pivotal reagent in modern pharmaceutical development. Initially synthesized in the late 20th century, its true value was realized with the advent of prodrug strategies aimed at enhancing the bioavailability of therapeutic agents. This guide provides a comprehensive overview of the discovery, historical evolution of synthesis, and the mechanistic applications of CEEC, tailored for researchers, scientists, and professionals in drug development. We will explore the critical shift from hazardous early synthesis methods to safer, industrially viable routes and detail the chemical principles that make the 1-chloroethyl carbonate moiety an effective prodrug linker.

Introduction and Physicochemical Properties

This compound (CAS No: 50893-36-2) is a derivative of carbonic acid, appearing as a colorless to pale yellow liquid with a characteristic ethereal odor.[1][2] It is a reactive intermediate, primarily utilized in organic synthesis for the introduction of the 1-ethoxycarbonyloxyethyl group, a common promoiety in prodrug design.[1] The compound is soluble in common organic solvents but has limited solubility in water.[1] Its stability is compromised by moisture, necessitating storage under an inert atmosphere.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 50893-36-2 | [2][3] |

| Molecular Formula | C₅H₉ClO₃ | [2][3] |

| Molecular Weight | 152.58 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 159-161 °C (decomposes) | [2][4] |

| Density | ~1.136 g/mL at 20 °C | [4] |

| Synonyms | CEEC, Carbonic acid 1-chloroethyl ethyl ester | [2][4][5] |

Discovery and Historical Evolution of Synthesis

The synthesis of this compound was first reported in the latter half of the 20th century, emerging from broader research into chlorinated carbonate esters for various specialty chemical applications.[1] Its initial development was not driven by pharmaceutical demand but rather by fundamental explorations in organic chemistry. However, as the field of medicinal chemistry advanced, the utility of CEEC as a key building block for prodrugs became the primary catalyst for refining its synthesis.

The historical development of its synthesis reflects a classic industrial chemistry narrative: the progressive replacement of highly hazardous reagents with safer, more manageable alternatives to improve scalability, cost-effectiveness, and environmental safety.

Early Methods: The Phosgene Era

The archetypal synthesis of 1-chloroalkyl carbonates involved the use of phosgene (COCl₂), a notoriously toxic gas. A common pathway was the reaction of phosgene with acetaldehyde to form the crucial intermediate, 1-chloroethyl chloroformate. This intermediate is then reacted with ethanol in the presence of an acid scavenger, such as pyridine or triethylamine, to yield the final product.

-

Disadvantages: The extreme toxicity of phosgene gas (boiling point 8.2 °C) presents significant handling, containment, and safety challenges, making the process high-risk and unsuitable for large-scale industrial production without extensive, specialized infrastructure.[6]

The Shift to Safer Phosgene Surrogates

To circumvent the dangers of phosgene, the focus shifted to solid or liquid phosgene equivalents, which are safer to handle and store.

-

Diphosgene (Trichloromethyl Chloroformate): A liquid, diphosgene ("superpalite") can be used as a direct substitute for phosgene. Under catalytic conditions, it decomposes to generate phosgene in situ. A patented method describes adding paraldehyde (a trimer of acetaldehyde) to diphosgene at low temperatures (-10 to 0 °C) in the presence of a catalyst like triethylamine or pyridine to generate 1-chloroethyl chloroformate.[6]

-

Triphosgene (Bis(trichloromethyl) carbonate): A stable, crystalline solid, triphosgene is the safest and most widely adopted phosgene surrogate. It is significantly less hazardous to transport and handle. In a typical reaction, triphosgene is dissolved in a solvent like dichloromethane and reacted with acetaldehyde in the presence of a catalyst (e.g., pyridine) to form 1-chloroethyl chloroformate with high yield and selectivity.[7] This method significantly reduces the risks associated with runaway reactions and toxic gas leaks, making it the preferred route for industrial synthesis.[7]

The evolution from gaseous phosgene to solid triphosgene represents a critical advancement, enabling the safer, more economical, and scalable production of CEEC and its analogues required by the pharmaceutical industry.

Core Application: The Prodrug Strategy

The primary driver for the development of CEEC is its role in synthesizing prodrugs. A prodrug is an inactive or less active drug derivative that is converted into the active pharmaceutical ingredient (API) in vivo. The 1-chloroethyl carbonate group is an effective "promoiey" used to mask polar functional groups (like carboxylic acids or phenols) on a parent drug molecule. This masking increases the drug's lipophilicity, which can significantly enhance its oral absorption and bioavailability.

Mechanism of Action

Once absorbed into the bloodstream, the 1-chloroethyl carbonate ester is designed to undergo enzymatic and/or chemical hydrolysis. The cleavage process is a two-step cascade reaction:

-

Ester Hydrolysis: Esterase enzymes cleave the carbonate ester bond, releasing an unstable 1-chloroethyl hemi-carbonate intermediate.

-

Spontaneous Elimination: This intermediate rapidly and spontaneously decomposes, releasing the active drug, carbon dioxide, and chloroacetaldehyde.

This controlled release mechanism ensures that the active drug is liberated systemically after absorption, improving its therapeutic efficacy. The chloroethylating species generated are part of the prodrug's metabolic pathway.[8]

Notable Pharmaceutical Applications

CEEC and its analogues are crucial intermediates for several widely used medications, including:

-

Cefpodoxime Proxetil: An oral, third-generation cephalosporin antibiotic.

-

Candesartan Cilexetil: An angiotensin II receptor antagonist used to treat hypertension.[6]

-

Cefotiam Hexetil: An orally administered esterified form of the antibiotic cefotiam.[6]

In each case, the promoiety derived from a 1-chloroalkyl carbonate enhances the oral bioavailability of the parent drug.

Experimental Protocol: Synthesis of this compound from 1-Chloroethyl Chloroformate

The following protocol is a representative example of the final step in CEEC synthesis, demonstrating the reaction of the key chloroformate intermediate with ethanol. This procedure prioritizes safety and control.

Objective: To synthesize this compound from 1-chloroethyl chloroformate and ethanol.

Materials:

-

1-Chloroethyl chloroformate (1 mole equivalent)

-

Anhydrous Ethanol (1 mole equivalent)

-

Pyridine (1.2 mole equivalents)

-

Anhydrous Ethyl Acetate (as solvent)

-

Brine solution

-

Anhydrous Sodium Sulfate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve anhydrous ethanol (1 mole eq.) and pyridine (1.2 mole eq.) in anhydrous ethyl acetate.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Maintaining a low temperature is critical to control the exothermic reaction and prevent side reactions.

-

Slow Addition: Slowly add 1-chloroethyl chloroformate (1 mole eq.) dropwise from the dropping funnel to the cooled solution over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours) to ensure the reaction goes to completion.[9]

-

Workup:

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Re-dissolve the residue in ethyl acetate.

-

Wash the organic layer with brine solution to remove pyridine hydrochloride and other water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate.[9]

-

-

Purification:

-

Filter the solution to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude oil via vacuum distillation to yield pure this compound.

-

Validation: The purity of the final product should be confirmed using Gas Chromatography (GC), and its identity verified by ¹H NMR and ¹³C NMR spectroscopy.

Conclusion

The journey of this compound from a laboratory curiosity to an indispensable industrial intermediate is a testament to the symbiotic relationship between synthetic chemistry and pharmaceutical innovation. The historical progression of its synthesis from hazardous phosgene-based methods to safer, more scalable routes using triphosgene highlights a commitment to green and safe chemistry principles. For drug development professionals, understanding the chemistry and application of CEEC is crucial for designing next-generation prodrugs with enhanced therapeutic profiles. Its story underscores the importance of developing robust and safe chemical processes to unlock the full potential of life-saving medicines.

References

- Preparation method of 1-chloroethyl cyclohexyl propyl carbonate - CN104496822A. Google Patents.

- A kind of preparation method of 1-chloroethyl chloroformate - CN119431144A. Google Patents.

-

This compound - Heibei Sight Chemicals & Pharmaceuticals Co.,Ltd. Available at: [Link]

-

This compound CAS#: 50893-36-2; ChemWhat Code: 57417 . Available at: [Link]

-

Mode of action of the chloroethylating and carbamoylating moieties of the prodrug cloretazine - PubMed . Available at: [Link]

-

This compound - LabSolutions | Lab Chemicals & Equipment . Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Heibei Sight Chemicals & Pharmaceuticals Co.,Ltd. [hbsight.com]

- 4. chemwhat.com [chemwhat.com]

- 5. labsolu.ca [labsolu.ca]

- 6. CN104496822A - Preparation method of 1-chloroethyl cyclohexyl propyl carbonate - Google Patents [patents.google.com]

- 7. CN119431144A - A kind of preparation method of 1-chloroethyl chloroformate - Google Patents [patents.google.com]

- 8. Mode of action of the chloroethylating and carbamoylating moieties of the prodrug cloretazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis routes of 1-Chloroethyl Isopropyl Carbonate [benchchem.com]

solubility of 1-Chloroethyl ethyl carbonate in various organic solvents

An In-Depth Technical Guide to the Solubility of 1-Chloroethyl Ethyl Carbonate in Various Organic Solvents

Foreword

For researchers, scientists, and professionals in drug development and fine chemical synthesis, a thorough understanding of a reagent's solubility is paramount. It is a fundamental physicochemical property that dictates reaction kinetics, purification strategies, and formulation efficacy. This guide provides a comprehensive examination of the solubility of this compound (CEEC), a critical intermediate in pharmaceutical and agrochemical synthesis. While quantitative public data on its solubility is scarce, this document consolidates available qualitative information, explores the theoretical underpinnings of its solubility profile, and, most importantly, provides a robust, field-proven experimental protocol for its precise quantitative determination.

Introduction to this compound (CEEC)

This compound (CAS No. 50893-36-2) is a halogenated organic compound recognized for its role as a reactive intermediate.[1] Structurally, it features a carbonate group, an ethyl ester, and a reactive 1-chloroethyl moiety. This unique combination makes it a valuable building block, particularly in the synthesis of carbamate prodrugs and other complex molecules where controlled chemical modification is required.[1][2] Its utility in both pharmaceutical and chemical synthesis underscores the need for a detailed understanding of its behavior in various solvent systems.[1]

Key Applications:

-

Pharmaceutical Synthesis: Used as a key reagent or intermediate in the production of diverse pharmaceutical compounds.[1][2]

-

Chemical Synthesis: Serves as a versatile starting material for creating more complex organic molecules.[1]

-

Agrochemicals: Employed in the manufacturing of specialized agrochemicals.[2]

Physicochemical Properties of CEEC

A substance's solubility is intrinsically linked to its physical and chemical properties. The characteristics of CEEC suggest a profile favoring solubility in organic media.

| Property | Value | Source(s) |

| CAS Number | 50893-36-2 | [2] |

| Molecular Formula | C₅H₉ClO₃ | [2] |

| Molecular Weight | 152.58 g/mol | [2] |

| Appearance | Clear, colorless to pale yellow liquid | [1][2] |

| Density | 1.18-1.22 g/cm³ at 25°C | [2] |

| Boiling Point | 192-195°C (decomposes) | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1] |

| Stability | Moisture-sensitive | [2] |

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This rule states that substances with similar intermolecular forces and polarity are likely to be soluble in one another.

-

CEEC's Molecular Structure: As a halogenated carbonate ester, CEEC possesses both polar (C-O, C=O, C-Cl bonds) and non-polar (ethyl and methyl groups) regions. This amphiphilic nature suggests a broad compatibility with a range of organic solvents.

-

Solvent Polarity:

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate): These solvents can engage in dipole-dipole interactions with the polar regions of CEEC, leading to good solubility.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): While capable of hydrogen bonding, which CEEC cannot reciprocate as a donor, their polarity still facilitates dissolution of CEEC.

-